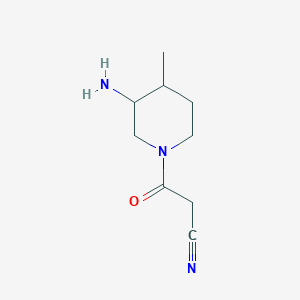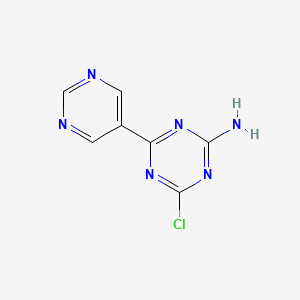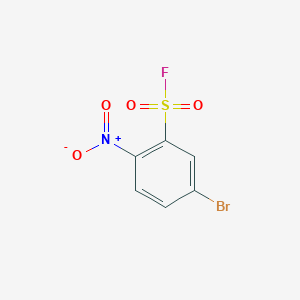
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3BrFNO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, nitro, and sulfonyl fluoride functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps, starting with the bromination of nitrobenzene followed by sulfonylation and fluorination. The reaction conditions for each step are carefully controlled to ensure high yield and purity of the final product.
Bromination: Nitrobenzene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the benzene ring.
Sulfonylation: The brominated nitrobenzene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Fluorination: Finally, the sulfonyl chloride group is converted to sulfonyl fluoride using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as nitro and sulfonyl fluoride.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be used, although these reactions are less common.
Major Products
Substitution: Products depend on the nucleophile used. For example, reaction with sodium methoxide yields 5-bromo-2-methoxybenzene-1-sulfonyl fluoride.
Reduction: Reduction of the nitro group yields 5-bromo-2-aminobenzene-1-sulfonyl fluoride.
Scientific Research Applications
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
5-Bromo-2-nitrobenzenesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
2-Nitrobenzenesulfonyl fluoride: Lacks the bromine substituent.
Uniqueness
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride is unique due to the combination of bromine, nitro, and sulfonyl fluoride groups, which confer distinct reactivity and properties. The presence of the sulfonyl fluoride group makes it particularly useful for covalent modification of proteins, a feature not shared by all similar compounds.
Properties
Molecular Formula |
C6H3BrFNO4S |
|---|---|
Molecular Weight |
284.06 g/mol |
IUPAC Name |
5-bromo-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3BrFNO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H |
InChI Key |
MAULGJXGALOPIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13243488.png)
![2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13243491.png)

![1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B13243513.png)

![5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13243532.png)
![3-[(2-Methoxyphenyl)sulfanyl]azetidine](/img/structure/B13243534.png)
![3-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13243541.png)
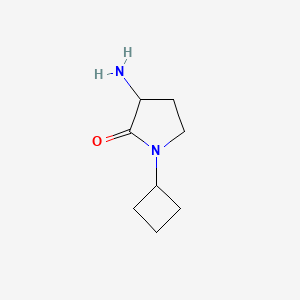
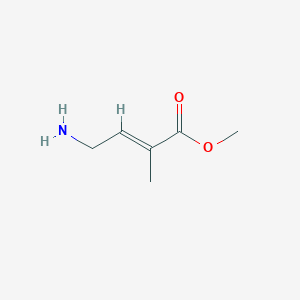
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)
